molecular formula C17H15N3O3S B2838581 (E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1356810-28-0

(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide

Cat. No. B2838581
M. Wt: 341.39
InChI Key: WWGZXDCBOULWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the sulfonamide family, which is known for its diverse range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies have synthesized novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, exploring their antimicrobial and anti-HIV activities. For instance, novel primary and secondary benzenesulfonamides were prepared by direct chlorosulfonation, demonstrating in vitro antimicrobial and anti-HIV activity. These findings suggest the potential of such compounds in developing new antimicrobial agents (Iqbal et al., 2006).

Anticancer and Anti-Inflammatory Applications

Celecoxib derivatives have been synthesized, exhibiting anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds demonstrated significant activity against cancer cell lines without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This suggests their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study highlighted the binding and moderate inhibitory effects of these compounds in all assays, indicating their potential for pharmacological applications (Faheem, 2018).

properties

IUPAC Name

(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-13-18-19-17(23-13)15-7-9-16(10-8-15)20-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,20H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGZXDCBOULWPA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide

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